Magnesium ethyl malonate
CAS No.:
Cat. No.: VC13668674
Molecular Formula: C10H14MgO8
Molecular Weight: 286.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14MgO8 |
|---|---|
| Molecular Weight | 286.52 g/mol |
| IUPAC Name | magnesium;3-ethoxy-3-oxopropanoate |
| Standard InChI | InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 |
| Standard InChI Key | DVWUPYHFVYOPNV-UHFFFAOYSA-L |
| SMILES | CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] |
| Canonical SMILES | CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] |
Introduction
Structural Characteristics
Magnesium ethyl malonate is formally described as a magnesium salt of monoethyl malonate. Its molecular formula is CHMgO, with a molecular weight of 286.52 g/mol . The IUPAC name is magnesium;3-ethoxy-3-oxopropanoate, reflecting its composition as a magnesium ion coordinated by two monoethyl malonate anions .
Coordination Geometry
The magnesium center adopts a tetrahedral or octahedral geometry, binding to the oxygen atoms of the malonate ester groups. This coordination stabilizes the enolate form, enhancing its nucleophilic reactivity in organic reactions .
Spectroscopic Data
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H NMR: The compound exhibits signals corresponding to the ethyl group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the malonate backbone (δ 3.3–3.5 ppm for the α-protons) .
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IR Spectroscopy: Strong absorptions at 1700–1750 cm (C=O stretching) and 1200–1300 cm (C-O ester) confirm the ester and carboxylate functionalities .
Synthesis and Purification
Synthetic Routes
Magnesium ethyl malonate is typically synthesized via the reaction of ethyl hydrogen malonate with magnesium bases (e.g., MgO or Mg(OH)) in anhydrous solvents :
The reaction proceeds under reflux in tetrahydrofuran (THF) or dimethylformamide (DMF), yielding the product as a hygroscopic off-white solid .
Purification Methods
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Azeotropic Drying: Residual water is removed by co-evaporation with benzene or toluene .
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Recrystallization: The compound is recrystallized from THF/hexane mixtures to achieve >95% purity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 286.52 g/mol | |
| Density | Not reported | |
| Melting Point | High-melting solid (>200°C) | |
| Solubility | Soluble in DMF, slightly in THF | |
| Stability | Hygroscopic; stable in dry THF |
The compound’s limited solubility in nonpolar solvents restricts its use to polar aprotic media, where it exhibits optimal reactivity .
Reactivity and Mechanistic Insights
Conjugate Addition Reactions
Magnesium ethyl malonate serves as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. For example, it reacts with methyl vinyl ketone to form 1,5-diketones after decarboxylation :
This reactivity is attributed to the stabilized enolate intermediate, which undergoes reductive elimination or protonation .
Palladium-Catalyzed Transformations
In the presence of palladium catalysts, magnesium ethyl malonate participates in decarboxylative allylation reactions. For instance, allyl β-keto esters undergo palladium-mediated decarboxylation to generate π-allylpalladium intermediates, which subsequently form β-allyl ketones or α,β-unsaturated ketones :
These reactions enable the synthesis of complex carbonyl compounds under mild conditions .
Applications in Organic Synthesis
Synthesis of Bioactive Molecules
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Jasmonates: Magnesium ethyl malonate facilitates the preparation of methyl cis-jasmonate via palladium-catalyzed dehydrogenation and Michael addition .
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Pharmaceutical Intermediates: It is employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and barbiturates .
Catalytic Asymmetric Reactions
Chiral magnesium complexes derived from ethyl malonate enable enantioselective transformations, such as the desymmetrization of meso-aziridines and [8+3] annulation reactions . These processes leverage the Lewis acidity of magnesium to control stereochemistry .
| Supplier | Purity | Price (USD) | Packaging |
|---|---|---|---|
| American Custom Chemicals | 95% | $495.77 | 5 mg |
| Ambeed | 95% | $882 | 5 g |
| Shanghai Minstar | 97% | $66/kg | 1 kg |
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